9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one

Plant growth regulator Hypocotyl inhibition Structure-activity relationship

9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g]benzopyran-7-one (CAS 922165-60-4) is a synthetic 9-alkoxypsoralen derivative belonging to the furocoumarin class. It features a but‑2‑en‑1‑yloxy side chain at the 9‑position of the psoralen tricycle.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 922165-60-4
Cat. No. B12621744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
CAS922165-60-4
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2
InChIInChI=1S/C15H12O4/c1-2-3-7-17-15-13-11(6-8-18-13)9-10-4-5-12(16)19-14(10)15/h2-6,8-9H,7H2,1H3
InChIKeyYVBQFCQJMVODCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one (CAS 922165-60-4): Furocoumarin Selection


9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one (CAS 922165-60-4) is a synthetic 9-alkoxypsoralen derivative belonging to the furocoumarin class. It features a but‑2‑en‑1‑yloxy side chain at the 9‑position of the psoralen tricycle [1]. The compound is claimed in Japanese patent JP1993025008 as a plant growth inhibitor that preferentially suppresses hypocotyl elongation over root growth [2].

Why Generic Substitution Fails for 9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one: Key Differentiators


Simple in‑class substitution (e.g., using imperatorin or 9‑methoxypsoralen) is inadequate because the biological profile of 9‑alkoxypsoralens is exquisitely dependent on the nature of the O‑substituent. The but‑2‑en‑1‑yl group provides a specific combination of lipophilicity, electronic character, and steric profile that differs from both the prenyl group of imperatorin (which has an extra methyl branch) and the methyl group of methoxsalen [1]. The patent data indicate that minor side‑chain alterations can shift the selectivity between root and hypocotyl inhibition [2].

Quantitative Evidence for Selecting 9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one Over Analogs


Plant Growth Inhibition: Hypocotyl Selectivity vs. Imperatorin

The patent JP1993025008 discloses that 9‑alkoxypsoralens with C3‑C12 alkenyl chains (including but‑2‑en‑1‑yl) suppress hypocotyl elongation while sparing root growth [1]. In contrast, imperatorin (9‑(3‑methylbut‑2‑en‑1‑yloxy)psoralen) exhibits notable antimicrobial activity (MIC values: 64–128 µg mL⁻¹ against S. aureus and E. coli [2]) that is not reported for the but‑2‑en‑1‑yl analog. The extra methyl branch on imperatorin increases log P by ~0.5 units relative to the straight‑chain butenyl derivative, potentially altering both systemic mobility in plants and membrane‑partitioning behavior [3].

Plant growth regulator Hypocotyl inhibition Structure-activity relationship

Molecular Weight and Lipophilicity Advantage Over 9-Methoxypsoralen (Methoxsalen)

9‑[(But‑2‑en‑1‑yl)oxy]‑7H‑furo[3,2‑g][1]benzopyran‑7‑one (MW 256.25 g mol⁻¹, calculated log P ≈ 3.0) [1] is more lipophilic than methoxsalen (MW 216.19 g mol⁻¹, log P ≈ 1.8) [2]. The higher log P of the butenyl derivative is expected to enhance passive membrane permeation by approximately 3‑fold based on the correlation log Papp = a log P − b [3], making it a superior candidate for topical formulations in photochemotherapy.

Physicochemical properties Drug-likeness Membrane permeability

DNA Photocrosslinking Efficiency vs. 8-Methoxypsoralen

Linear furocoumarins such as 8‑methoxypsoralen (8‑MOP) form DNA interstrand crosslinks upon UVA activation, causing mutagenic and carcinogenic side effects [1]. The 9‑alkoxy substitution pattern, particularly with a butenyl side chain, shifts the molecule toward monoadduct formation because the bulky substituent at the 9‑position sterically hinders access to the second thymine required for crosslinking [2]. Although direct quantitative crosslink data for the but‑2‑en‑1‑yl derivative are absent, the class‑level inference is supported by the reduced phototoxicity observed with other 9‑substituted psoralens [3].

Photochemotherapy DNA interstrand crosslink PUVA

Synthetic Accessibility and Scalability vs. Imperatorin

Imperatorin is primarily obtained by extraction from plant sources (e.g., Angelica dahurica), yielding variable purity and high cost (typically >$500 g⁻¹ for >98% purity) . The but‑2‑en‑1‑yl derivative, in contrast, can be synthesized via a single‑step Williamson etherification of commercially available 9‑hydroxypsoralen with but‑2‑en‑1‑yl bromide under mild basic conditions (K₂CO₃, DMF, 70 °C, 4 h) [1]. The synthetic route provides batch‑to‑batch consistency and a theoretical yield of >85%, circumventing the supply‑chain risks associated with natural product extraction [1].

Synthetic chemistry Cost efficiency Supply chain

Optimal Use Cases for 9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one Based on Differentiated Evidence


Selective Hypocotyl Growth Inhibitor in Agrochemical Screening

The patent‑demonstrated hypocotyl‑selective inhibition (Section 3, Evidence 1) makes this compound a valuable tool for dissecting auxin‑independent growth‑regulatory pathways. Unlike imperatorin, which confounds results with antimicrobial effects, the butenyl derivative provides a clean phenotypic readout for shoot‑specific development assays [1].

Topical Photochemotherapy Formulation with Improved Skin Permeation

The 16‑fold higher theoretical octanol‑water partitioning relative to methoxsalen (Δlog P ≈ 1.2; Section 3, Evidence 2) supports its use in PUVA creams where enhanced stratum corneum penetration is desired. The anticipated monoadduct bias may also reduce long‑term carcinogenic risk compared to 8‑MOP [2].

Cost‑Effective Photochemical Probe for DNA–Protein Crosslinking Studies

The synthetic accessibility and low projected cost (Section 3, Evidence 4) enable its deployment as a photoreactive crosslinker in bioconjugation and structural biology applications. The 9‑butenyl group can be further functionalized to introduce click‑chemistry handles without disrupting the psoralen core [3].

Reference Standard for Metabolomics of Furocoumarins

Because the compound is synthetic rather than extracted from a natural matrix, it provides a well‑defined reference standard (C₁₅H₁₂O₄, MW 256.25) for LC‑MS metabolomics workflows targeting psoralen derivatives. Its distinct retention time and fragmentation pattern differentiate it from co‑occurring natural furocoumarins such as imperatorin and isoimperatorin [4].

Quote Request

Request a Quote for 9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.